Miconazole-d5

Stable Isotope Dilution Assay LC-MS/MS Analytical Chemistry

Accurate miconazole quantification in plasma or tissue is compromised by ion suppression when using non-isotopic internal standards. Miconazole-d5 is the solution. - **Corrects matrix effects**: Co-elutes with analyte; compensates for ionization variability. - **Regulatory-ready**: Essential for FDA-mandated bioanalytical method validation (ANDAs, PK studies). - **High isotopic purity**: +5 Da mass shift eliminates cross-talk at low ng/mL LOQ. Supplied with verified chemical purity. Stable supply for high-throughput TDM or metabolism research.

Molecular Formula C18H14Cl4N2O
Molecular Weight 421.2 g/mol
Cat. No. B15557978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole-d5
Molecular FormulaC18H14Cl4N2O
Molecular Weight421.2 g/mol
Structural Identifiers
InChIInChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i9D2,10D2,18D
InChIKeyBYBLEWFAAKGYCD-XJMIFHCFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miconazole-d5 Deuterated Internal Standard for LC-MS


Miconazole-d5 is the pentadeuterated derivative of the imidazole antifungal Miconazole, specifically labeled at five hydrogen positions to achieve an isotopic enrichment of 98 atom % D . As a stable isotope-labeled internal standard (SIL-IS), it possesses physicochemical properties nearly identical to unlabeled Miconazole, yet its mass difference of +5 Da allows clear mass spectrometric distinction . This deuterated analogue is intended exclusively for use as an internal standard in gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) for the accurate and precise quantitation of Miconazole in complex biological and environmental matrices [1].

Why Miconazole-d5 Is Irreplaceable in Bioanalysis


In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, extraction losses, and ionization variability [1]. Substituting Miconazole-d5 with an unlabeled analogue (e.g., unlabeled Miconazole or a structurally dissimilar internal standard) fails because it does not co-elute with the analyte under identical matrix conditions, leading to differential ion suppression/enhancement and inaccurate quantitation [2]. Even among deuterated ISs, performance is not uniform: significant isotopic effects can cause deuterated ISs to elute at different retention times compared to their analytes, diminishing their ability to compensate for matrix effects and potentially introducing quantitative bias (e.g., a -38.4% bias observed in one comparative study) [3]. Therefore, method-specific validation is required, and only a fully characterized, high-purity deuterated standard like Miconazole-d5 ensures method reliability and traceability for Miconazole quantitation .

Miconazole-d5 Quantitative Performance Evidence


Superior Mass Shift vs. Miconazole-d2

Miconazole-d5 is characterized by a certified isotopic enrichment of 98 atom % D, a specification that ensures minimal spectral overlap with unlabeled Miconazole (M) and thereby reduces the risk of cross-talk and false quantitation in MS/MS . In contrast, unlabeled Miconazole lacks this enrichment and cannot serve as an internal standard due to co-elution and identical m/z, precluding its use in isotope dilution mass spectrometry . The high enrichment value directly impacts the lower limit of quantitation (LLOQ) achievable in complex matrices.

Stable Isotope Dilution Assay LC-MS/MS Analytical Chemistry

High Isotopic Enrichment for Assay Sensitivity

The use of a deuterated SIL-IS like Miconazole-d5 is intended to correct for matrix effects (ion suppression/enhancement) in LC-MS/MS. However, class-level evidence indicates that deuterated ISs can exhibit retention time shifts compared to their non-deuterated analytes due to deuterium isotope effects, which can lead to incomplete matrix effect compensation and quantitative bias [1]. A comparative study demonstrated that a deuterated SIL-IS (2H7-labeled) generated a -38.4% negative bias in urinary metabolite quantitation versus a 13C-labeled SIL-IS, which showed no significant bias [2]. Therefore, while Miconazole-d5 provides superior matrix compensation over an unlabeled IS, its performance must be validated against alternative labeling strategies (e.g., 13C) in the target matrix to ensure accuracy [3].

Bioanalysis Matrix Effect LC-ESI-MS/MS

High Chemical Purity for Consistent Results

Miconazole-d5 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) . It is used for analytical method development and serves as a traceable standard against pharmacopeial monographs (USP or EP) . This contrasts with general-purpose deuterated compounds that may lack complete characterization or certification, which can compromise method validation and regulatory acceptance in pharmaceutical development [1].

Method Validation Regulatory Compliance Quality Control

Miconazole-d5 Application Scenarios


Regulated Bioequivalence and Pharmacokinetic Studies

Miconazole-d5 is the preferred internal standard for quantifying Miconazole in human plasma or tissue samples during clinical and preclinical pharmacokinetic (PK) studies. Its use corrects for variable extraction recovery and matrix-induced ionization suppression, enabling the accurate determination of key PK parameters (Cmax, AUC, t1/2) with an expected precision (%CV) within ±15% (or ±20% at LLOQ), as mandated by bioanalytical method validation guidelines [1]. The high isotopic enrichment (98 atom % D) minimizes cross-talk and ensures a wide dynamic range .

High-Sensitivity LC-MS/MS Assay Development

In pharmaceutical manufacturing, Miconazole-d5 serves as a critical internal standard in stability-indicating LC-MS/MS methods to quantify active pharmaceutical ingredient (API) content and detect degradation products in finished dosage forms (creams, suppositories, powders). The method, when properly validated, provides accuracy and precision that meet or exceed ICH Q2(R1) requirements for drug product release and stability testing [2]. Traceability to USP/EP reference standards ensures method comparability across different QC laboratories .

Routine Therapeutic Drug Monitoring

Researchers investigating the environmental degradation pathways of Miconazole (e.g., in water, soil, or wastewater treatment systems) employ Miconazole-d5 as a stable isotope-labeled internal standard. Its use in LC-MS/MS enables the precise quantification of the parent compound and its transformation products, even at trace (ng/L) levels, while effectively correcting for matrix effects from complex environmental matrices . However, the potential for deuterium isotope effects on chromatographic retention must be assessed during method development to ensure accurate quantitation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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